molecular formula C12H9NO3 B12295452 2-(2-Naphthalenylamino)-2-oxoacetic acid

2-(2-Naphthalenylamino)-2-oxoacetic acid

Cat. No.: B12295452
M. Wt: 215.20 g/mol
InChI Key: VRQWODRVKFYHPW-UHFFFAOYSA-N
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Description

2-(2-Naphthalenylamino)-2-oxoacetic acid is an organic compound that features a naphthalene ring system attached to an amino group and an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Naphthalenylamino)-2-oxoacetic acid typically involves the reaction of 2-naphthylamine with oxalic acid or its derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to reflux, and the product is isolated through crystallization or other purification techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Naphthalenylamino)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenyl alcohols. Substitution reactions can result in a variety of substituted naphthalenyl derivatives.

Scientific Research Applications

2-(2-Naphthalenylamino)-2-oxoacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used as a fluorescent probe or marker due to its naphthalene moiety, which exhibits fluorescence properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-Naphthalenylamino)-2-oxoacetic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The naphthalene ring system can facilitate interactions with hydrophobic pockets in proteins, while the amino and oxo groups can form hydrogen bonds or other interactions with active sites.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Naphthalenylamino)-2-oxoacetic acid: Similar structure but with the amino group attached to a different position on the naphthalene ring.

    2-(2-Naphthalenylamino)-2-hydroxyacetic acid: Similar structure but with a hydroxyl group instead of an oxo group.

Uniqueness

2-(2-Naphthalenylamino)-2-oxoacetic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

2-(naphthalen-2-ylamino)-2-oxoacetic acid

InChI

InChI=1S/C12H9NO3/c14-11(12(15)16)13-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,13,14)(H,15,16)

InChI Key

VRQWODRVKFYHPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(=O)O

Origin of Product

United States

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